![molecular formula C19H18N6O4 B13404700 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane typically involves the reaction of 1-methyl-5-nitro-1H-benzo[d]imidazole with a suitable propylating agent. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Solvothermal method: High-temperature treatment of metal salts and organic ligands in water or organic solvents.
Análisis De Reacciones Químicas
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can form cyclic structures under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, substituted benzimidazoles, and cyclic compounds .
Aplicaciones Científicas De Investigación
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane involves binding to specific molecular targets, such as DNA grooves, and inducing biological effects. The compound has been shown to have peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities against certain cell lines .
Comparación Con Compuestos Similares
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane can be compared to other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of nitro groups and the benzimidazole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18N6O4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-methyl-2-[3-(1-methyl-5-nitrobenzimidazol-2-yl)propyl]-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H18N6O4/c1-22-16-8-6-12(24(26)27)10-14(16)20-18(22)4-3-5-19-21-15-11-13(25(28)29)7-9-17(15)23(19)2/h6-11H,3-5H2,1-2H3 |
Clave InChI |
MXDPLCVHNNROGX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC3=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)


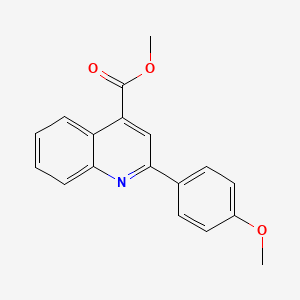

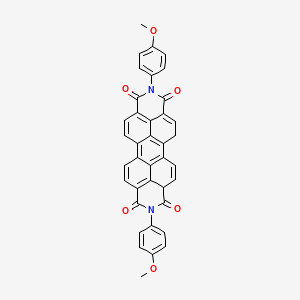

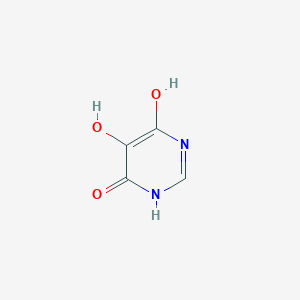


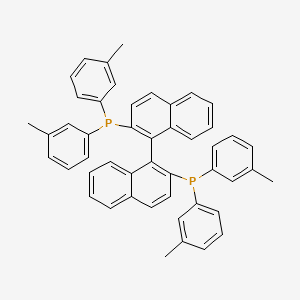
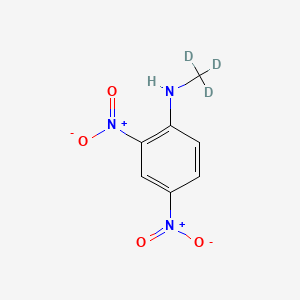
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
